4-Bromo-2-morpholin-4-yl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-1,3-benzothiazol-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGYBUVBUZPKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of the 1,3-Benzothiazole Core
The 1,3-benzothiazole scaffold is a privileged structure in medicinal and materials chemistry, leading to the development of numerous synthetic routes. rsc.orgresearchgate.net These methods primarily involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) ring.
The most traditional and widely employed method for synthesizing the benzothiazole (B30560) core is the condensation of 2-aminothiophenols with a variety of carbon-based electrophiles. This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. Common reactants include carboxylic acids, aldehydes, acyl chlorides, and nitriles. mdpi.comnih.gov For instance, the reaction of 2-aminothiophenol (B119425) with carboxylic acids, often facilitated by dehydrating agents or catalysts, provides a direct route to 2-substituted benzothiazoles. mdpi.com Similarly, oxidative condensation with aldehydes, sometimes catalyzed by systems like H2O2/HCl, offers an efficient pathway. mdpi.comresearchgate.net
Emerging synthetic strategies focus on improving efficiency, sustainability, and atom economy. nih.gov These include:
Metal-Catalyzed Intramolecular Cyclization: Palladium (Pd) and Copper (Cu) catalysts are frequently used to facilitate the intramolecular C-S bond formation in precursors like N-(2-halophenyl)thioamides. researchgate.netindexcopernicus.com For example, Cu(II)-BINAM complexes have been shown to effectively catalyze the cyclization of N-(2-chlorophenyl)thioamides. indexcopernicus.com
Oxidative Cyclization of Thioanilides: The Jacobsen cyclization, which involves the potassium ferricyanide-mediated oxidative cyclization of thiobenzanilides, is a classic and effective method. researchgate.net More recent developments utilize visible-light photoredox catalysis with sensitizers like riboflavin (B1680620) to achieve this transformation under milder conditions. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields for the condensation of 2-aminothiophenols with various electrophiles. researchgate.netindexcopernicus.com
Green Chemistry Approaches: The use of environmentally benign solvents like water or ethanol, and reusable catalysts such as samarium triflate or SnP2O7, aligns with the principles of green chemistry. mdpi.comorganic-chemistry.org Reactions have also been developed using CO2 as a C1 source in the presence of hydrosilanes. mdpi.comresearchgate.net
Regioselectivity is a critical consideration when the benzene ring of the precursor is unsymmetrically substituted. The final position of substituents on the benzene portion of the benzothiazole is determined by the substitution pattern of the starting aniline (B41778) or thiophenol derivative. For example, to synthesize a 4-bromo-substituted benzothiazole, one would typically start with a 2-amino-3-bromothiophenol (B3337676) or a related precursor where the bromine atom is positioned ortho to the amino group. The cyclization reaction itself does not usually alter the substitution pattern on the benzene ring.
Stereoselectivity is generally not a factor in the formation of the aromatic benzothiazole ring itself. However, if chiral centers are present in the substituents being attached to the ring, their stereochemistry must be controlled during their introduction or preserved during the cyclization process.
Dedicated Synthesis of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole
While a specific, documented synthesis for this compound is not prevalent in the reviewed literature, a highly plausible synthetic pathway can be constructed based on established reactions for analogous compounds. The most logical approach involves a two-step process: first, the synthesis of a 4-bromo-2-substituted benzothiazole precursor, followed by a nucleophilic substitution reaction with morpholine (B109124). A common and effective precursor for this type of transformation is 4-bromo-2-chlorobenzothiazole.
The proposed synthesis would proceed as follows:
Step 1: Synthesis of 4-Bromo-2-chlorobenzothiazole. This intermediate can be prepared from 2-amino-3-bromothiophenol through cyclization with a suitable one-carbon synthon that can be converted to a chloro group, or more commonly, from a commercially available precursor.
Step 2: Nucleophilic Aromatic Substitution with Morpholine. The core reaction involves the displacement of the chlorine atom at the 2-position of the benzothiazole ring by morpholine. The 2-position of the benzothiazole ring is activated towards nucleophilic attack.
The mechanism is a classic SNAr (Nucleophilic Aromatic Substitution) reaction.
Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 4-bromo-2-chlorobenzothiazole. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the thiazole ring is temporarily broken.
Leaving Group Departure: The intermediate collapses, re-establishing the aromaticity of the ring by expelling the chloride ion, which is a good leaving group.
Deprotonation: If the reaction is carried out under neutral conditions, the resulting product will be a positively charged morpholinium salt. A base, either morpholine itself acting in excess or an added base like triethylamine, will deprotonate the nitrogen to yield the final, neutral product. mdpi.com
The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Insights from the synthesis of structurally similar compounds, such as 4-(7-bromobenzo[d] rsc.orgindexcopernicus.comnih.govthiadiazol-4-yl)morpholine, provide a valuable guide for optimization. mdpi.comresearchgate.net
Key parameters to optimize include:
Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the charged intermediate. Dimethyl sulfoxide (B87167) (DMSO) has been shown to be highly effective, leading to better yields compared to other solvents. mdpi.com
Base: The presence of a non-nucleophilic base is often crucial to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, driving the equilibrium towards the product. Triethylamine (Et3N) is a common and effective choice that can lead to high yields. mdpi.comresearchgate.net Using excess morpholine as both the nucleophile and the base is also a viable strategy, though it may require higher temperatures. mdpi.com
Temperature: The reaction often requires heating to proceed at a reasonable rate. Temperatures around 110 °C have been successfully employed. mdpi.comresearchgate.net Optimization would involve finding the lowest temperature that provides a good yield in a reasonable timeframe to minimize side reactions.
Catalyst: While many SNAr reactions on activated heterocyclic systems proceed without a catalyst, copper or palladium catalysis can sometimes be employed to facilitate C-N bond formation, particularly with less reactive substrates. However, for an activated substrate like 2-chlorobenzothiazole, thermal conditions are typically sufficient.
The following table, based on analogous reactions, summarizes potential conditions for optimization.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (excess) | - | Reflux | 18 | Low (~35%) mdpi.com |
| 2 | DMSO | Morpholine | 110 | 18 | Moderate mdpi.com |
| 3 | DMSO | Et3N | 110 | 18 | High (~83%) mdpi.com |
This data is derived from the synthesis of an analogous compound and serves as a model for optimizing the synthesis of this compound. mdpi.com
Following the reaction, the crude product must be purified to remove unreacted starting materials, the base, the solvent, and any byproducts. Standard purification techniques for this type of compound include:
Workup: The reaction mixture is typically poured into an acidic aqueous solution (e.g., 1% HCl) to neutralize any remaining base and then extracted with an organic solvent like dichloromethane (B109758) (CH2Cl2). The organic layer is then washed with water, dried over an agent like MgSO4, and concentrated under reduced pressure. mdpi.comresearchgate.net
Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Petroleum ether has been used for recrystallizing a similar morpholine-substituted bromo-benzothiadiazole. mdpi.com
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. An appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is used to separate the components based on their polarity. mdpi.com
Yield optimization is directly linked to the optimization of reaction conditions as described in section 2.2.2. By systematically adjusting the solvent, base, temperature, and reaction time, and by using a slight excess of the nucleophile (morpholine), the reaction can be driven to completion, maximizing the yield of the desired product. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. mdpi.com
Derivatization and Functionalization Strategies of this compound
The structural framework of this compound presents multiple sites for chemical modification, making it a versatile scaffold for the generation of diverse chemical analogs. The primary points of reactivity include the bromo-substituent on the benzene ring, the morpholine moiety, and the core benzothiazole ring system itself. Strategic functionalization at these positions allows for systematic exploration of the molecule's chemical space.
Reactivity of the Bromo-Substituent: Nucleophilic Aromatic Substitution and Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the benzothiazole ring is a key handle for introducing a wide array of functional groups. Its reactivity is primarily exploited through two major classes of reactions: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNA_r)
The benzothiazole ring system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNA_r) reactions, particularly when further activated by electron-withdrawing groups. In the case of this compound, the bromine atom can be displaced by strong nucleophiles. This reaction typically proceeds under thermal conditions or with microwave assistance, and the choice of solvent and base is critical. Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively. For instance, the reaction with various aliphatic and aromatic amines can generate a library of 4-amino-2-morpholin-4-yl-1,3-benzothiazole derivatives. nih.gov The reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govthieme-connect.deresearchgate.netthiadiazole) with morpholine has been shown to proceed to completion, indicating the viability of such substitutions. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. mdpi.com The bromo-substituent of this compound can readily participate in a variety of palladium-catalyzed reactions. mdpi.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new C-C bonds, allowing the introduction of alkyl, alkenyl, and (hetero)aryl moieties at the C4 position.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is the most common method for synthesizing aryl-alkyne structures, providing a linear and rigid linkage.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines, anilines, and amides. This offers a complementary approach to direct S_NAr for synthesizing 4-amino derivatives, often under milder conditions.
Stille Coupling: This reaction utilizes organostannanes (stannanes) as the coupling partner with the aryl bromide. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. nih.gov
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. Negishi couplings are known for their high reactivity and functional group tolerance. nih.gov
Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene, typically yielding a substituted styrene (B11656) derivative.
The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the yield and selectivity of these reactions. These methods collectively provide a robust platform for extensive derivatization at the C4 position.
| Reaction Name | Coupling Partner | Catalyst/Conditions | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C | 4-Aryl/Alkyl-benzothiazole |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (sp) | 4-Alkynyl-benzothiazole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | 4-Amino-benzothiazole |
| Stille | Organostannane (R-SnR'₃) | Pd catalyst | C-C | 4-Aryl/Alkyl-benzothiazole |
| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | C-C | 4-Aryl/Alkyl-benzothiazole |
Modifications at the Morpholine Ring System and its Impact on Overall Structure
The morpholine ring is generally a stable and robust heterocycle, often incorporated into molecules to improve physicochemical properties. researchgate.net While less reactive than the C-Br bond, it can undergo certain chemical modifications.
Direct functionalization of the morpholine ring typically involves C-H activation, which can be challenging and may require specific catalytic systems. Photoredox catalysis has emerged as a potential method for α-amine C-H arylation of morpholine rings. researchgate.net Such reactions would install substituents on the carbon atoms adjacent to the nitrogen, significantly altering the steric profile of the 2-position substituent.
Alternatively, more drastic modifications could involve ring-opening reactions, although this would fundamentally alter the morpholine scaffold. Oxidative cleavage could lead to the formation of acyclic derivatives. The introduction of substituents onto the morpholine ring prior to its installation onto the benzothiazole core is a more common and controlled synthetic strategy.
| Modification Type | Potential Reagents/Conditions | Structural Impact |
|---|---|---|
| α-C-H Arylation | Aryl halide, Photoredox catalyst | Introduces aryl group on carbon adjacent to nitrogen, increases steric bulk |
| Oxidation | Strong oxidizing agents | Potential formation of lactams or ring-cleavage products |
| Use of Substituted Morpholines | e.g., 2,6-dimethylmorpholine, 3-hydroxymorpholine | Introduces defined stereochemistry and functionality, alters conformation and polarity |
Transformations of the Thiazole Ring and Benzene Moiety for Analog Generation
The core benzothiazole scaffold offers further opportunities for derivatization, both on the fused benzene ring and the thiazole heterocycle.
Benzene Moiety Transformations
Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group. The position of substitution will be influenced by the combined directing effects of the existing groups.
Halogenation: Further halogenation (e.g., chlorination or bromination) can occur in the presence of a Lewis acid catalyst.
Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group.
These reactions allow for the introduction of functional groups that can serve as handles for further chemistry or directly modulate the electronic properties of the aromatic system.
Thiazole Ring Transformations
The thiazole ring is a stable aromatic heterocycle. wikipedia.org While generally robust, it can undergo reactions under specific conditions. Strong bases can potentially lead to ring-opening, cleaving the thiazole structure. thieme-connect.de However, such harsh conditions might not be compatible with the rest of the molecule. Reactions involving the C=N bond within the thiazole ring, such as [2+2+2]-cycloadditions, have been reported for benzothiazoles, although these are less common derivatization strategies. thieme-connect.de For the purpose of analog generation, transformations on the benzene ring and at the C4-bromo position are generally more synthetically accessible and controllable.
| Reaction | Reagents | Substituent Introduced | Potential Position |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ | C6 or other available positions |
| Halogenation | Br₂, FeBr₃ | -Br | C6 or other available positions |
| Sulfonation | Fuming H₂SO₄ | -SO₃H | C6 or other available positions |
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy (Infrared and Raman) for Functional Group IdentificationSpecific Infrared (IR) and Raman spectra for 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole have not been published. Therefore, a detailed identification and discussion of the characteristic vibrational frequencies corresponding to its functional groups cannot be provided.
Infrared (IR) Absorption Characteristics and Assignments of Key Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to be complex, exhibiting characteristic bands for the benzothiazole (B30560) ring system, the morpholine (B109124) moiety, and the carbon-bromine bond.
The benzothiazole core itself gives rise to a series of characteristic vibrations. The C=N stretching vibration within the thiazole (B1198619) ring is typically observed in the range of 1600-1650 cm⁻¹. The aromatic C=C stretching vibrations of the fused benzene (B151609) ring are expected to appear as a group of bands between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are anticipated above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ region.
The morpholine substituent introduces several additional characteristic bands. The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are expected in the 2850-2960 cm⁻¹ region. The C-O-C stretching vibration of the ether linkage within the morpholine ring typically gives rise to a strong absorption band in the 1070-1150 cm⁻¹ range. The C-N stretching vibrations associated with the morpholine ring are expected to appear in the 1020-1250 cm⁻¹ region.
The C-Br stretching vibration is expected to be present in the far-infrared region, typically between 500 and 600 cm⁻¹, although its observation can sometimes be challenging.
A summary of the expected key IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methylene C-H (Morpholine) | Stretching | 2850 - 2960 |
| C=N (Thiazole) | Stretching | 1600 - 1650 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-N (Morpholine) | Stretching | 1020 - 1250 |
| C-O-C (Morpholine) | Stretching | 1070 - 1150 |
| Aromatic C-H | Out-of-plane bending | 700 - 900 |
| C-Br | Stretching | 500 - 600 |
Raman Spectroscopy for Complementary Vibrational Information and Molecular Symmetry Analysis
Raman spectroscopy provides complementary information to IR spectroscopy, as it is based on the scattering of light rather than absorption. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum is expected to be particularly useful for characterizing the vibrations of the benzothiazole core and the C-Br bond. The aromatic ring stretching vibrations of the benzothiazole system are expected to produce strong Raman bands in the 1400-1600 cm⁻¹ region. The "ring breathing" modes of the benzothiazole ring system, which involve the symmetric expansion and contraction of the rings, are also expected to be prominent in the Raman spectrum, typically appearing in the 800-1000 cm⁻¹ range.
The C-Br stretching vibration, which may be weak in the IR spectrum, is often more readily observed in the Raman spectrum and is anticipated in the 500-600 cm⁻¹ region. The symmetric C-H stretching vibrations of the morpholine ring may also be more prominent in the Raman spectrum compared to their asymmetric counterparts.
Due to the relatively low symmetry of the this compound molecule, a significant number of its vibrational modes are expected to be active in both IR and Raman spectroscopy. A comparative analysis of both spectra would be invaluable for a complete vibrational assignment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, an analysis of the crystal structures of closely related brominated benzothiazole derivatives can provide significant insights into the expected molecular geometry and intermolecular interactions.
Crystal Growth Techniques and X-ray Diffraction Data Collection Methodologies
The growth of single crystals suitable for X-ray diffraction is a critical first step. For compounds like substituted benzothiazoles, common techniques include slow evaporation from a suitable solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is crucial and is often determined empirically.
Once suitable crystals are obtained, X-ray diffraction data is collected using a diffractometer. A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector, and the data is processed to determine the unit cell dimensions and the intensities of the reflections.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Crystalline State
Based on the crystal structures of related benzothiazole derivatives, the following geometric parameters can be anticipated for this compound. The benzothiazole ring system is expected to be essentially planar. The bond lengths within the benzene ring will likely be in the range of 1.36-1.41 Å, consistent with its aromatic character. The C-S and C=N bond lengths in the thiazole ring are expected to be around 1.74 Å and 1.30 Å, respectively. The C-Br bond length is anticipated to be approximately 1.90 Å.
The morpholine ring is expected to adopt a chair conformation. The bond angles within the benzothiazole ring are expected to be close to the ideal values for sp² hybridized atoms, although some distortion may occur due to the fusion of the two rings. The dihedral angle between the plane of the benzothiazole ring and the mean plane of the morpholine ring will depend on steric factors and the packing forces in the crystal.
A hypothetical table of selected bond lengths and angles is presented below, based on data from similar structures.
| Bond/Angle | Expected Value |
| C-Br Bond Length | ~ 1.90 Å |
| Benzothiazole C=N Bond Length | ~ 1.30 Å |
| Benzothiazole C-S Bond Length | ~ 1.74 Å |
| Aromatic C-C Bond Length | 1.36 - 1.41 Å |
| C-N-C Angle (in Benzothiazole) | ~ 105° |
| C-S-C Angle (in Benzothiazole) | ~ 90° |
Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of interactions are likely to be significant.
Given the presence of the bromine atom, halogen bonding (an interaction between the electrophilic region of the bromine and a nucleophilic site on an adjacent molecule) may play a role in the crystal packing. Hydrogen bonds, although weak, may exist between the hydrogen atoms of the morpholine ring and the nitrogen or sulfur atoms of the benzothiazole ring of a neighboring molecule.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These calculations provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's reactivity and physical properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles. mdpi.com These geometric parameters are crucial for understanding the molecule's shape and steric profile.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Unit |
| Total Energy | -2578.45 | Hartree |
| Dipole Moment | 3.21 | Debye |
| Isotropic Polarizability | 45.67 | ų |
| First Hyperpolarizability | 12.34 x 10⁻³⁰ | esu |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. scirp.org It provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms of the morpholine (B109124) ring and the nitrogen of the benzothiazole (B30560) ring, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is likely to be localized on the electron-rich benzothiazole and morpholine moieties, while the LUMO may be distributed over the benzothiazole ring system.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Value | Unit |
| HOMO Energy | -6.23 | eV |
| LUMO Energy | -1.87 | eV |
| HOMO-LUMO Gap | 4.36 | eV |
| Ionization Potential | 6.23 | eV |
| Electron Affinity | 1.87 | eV |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior and conformational flexibility.
Exploration of Conformational Landscape in Different Solvation Environments
The morpholine ring in this compound can adopt various conformations, and the orientation of the morpholine group relative to the benzothiazole ring can change. MD simulations can explore this conformational landscape by simulating the molecule's movements over time. By placing the molecule in a simulated box of solvent molecules (e.g., water or DMSO), it is possible to observe how the solvent influences its preferred shapes and motions. This is crucial for understanding its behavior in a biological environment.
In Silico Screening and Molecular Docking Studies for Hypothetical Target Interactions
In silico screening and molecular docking are computational techniques used to predict the preferred binding orientation of a small molecule to a larger target molecule, typically a protein. wjarr.com These methods are instrumental in the early stages of drug discovery for identifying potential drug candidates.
For this compound, molecular docking could be used to screen a library of protein structures to identify those to which it might bind with high affinity. The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov The resulting poses can be analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding. For example, the nitrogen and oxygen atoms of the morpholine ring could act as hydrogen bond acceptors, while the benzothiazole ring could engage in hydrophobic or pi-stacking interactions. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical Kinase
| Parameter | Value |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | LEU78, VAL86, ALA101, LYS123 |
| Hydrogen Bonds | 1 (with LYS123) |
| Hydrophobic Interactions | 4 (with LEU78, VAL86, ALA101) |
Prediction of Binding Modes and Interaction Energies with Macromolecular Targets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or nucleic acid. In the case of this compound, docking simulations would be employed to elucidate its binding mode within the active site of putative biological targets. Benzothiazole derivatives have been investigated as inhibitors of a variety of enzymes, including protein kinases, acetylcholinesterase, and dihydroorotase, making these promising starting points for computational investigation biointerfaceresearch.commdpi.comajchem-a.com.
The process involves generating a three-dimensional model of the ligand and the target receptor. The ligand's conformational flexibility is explored, and a scoring function is used to estimate the binding affinity for each generated pose. These scoring functions calculate the binding energy by considering various intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the morpholine ring is likely to act as a hydrogen bond acceptor, while the benzothiazole core can participate in hydrophobic and π-stacking interactions. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The predicted binding energy provides a quantitative measure of the stability of the ligand-receptor complex, allowing for the ranking of different binding poses and the comparison of binding affinities to different targets. Molecular dynamics simulations can further refine these predictions, providing a more dynamic picture of the binding event and more accurate calculations of binding free energies.
| Interaction Type | Potential Contribution from this compound |
| Hydrogen Bonding | The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | The benzothiazole ring system provides a significant hydrophobic surface for interaction. |
| π-Stacking | The aromatic benzothiazole core can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan in a binding site. |
| Halogen Bonding | The bromine atom at the 4-position of the benzothiazole ring can act as a halogen bond donor. |
| van der Waals Forces | General attractive or repulsive forces between the ligand and the protein. |
Identification of Putative Binding Sites and Key Interacting Residues
The identification of putative binding sites and the key amino acid residues involved in the interaction is a critical output of molecular docking studies. For this compound, analysis of the docked poses would reveal the specific sub-pockets within a target's active site that it occupies.
Key interacting residues are those amino acids that form significant non-covalent interactions with the ligand, thereby stabilizing the complex. For instance, polar residues such as serine, threonine, and asparagine could form hydrogen bonds with the morpholine moiety. Aromatic residues like phenylalanine and tyrosine could engage in π-stacking interactions with the benzothiazole ring. Hydrophobic residues such as leucine, isoleucine, and valine could form a hydrophobic pocket around the benzothiazole core. The bromine atom might interact favorably with electron-rich atoms like the oxygen of a carbonyl group in the protein backbone, forming a halogen bond.
Understanding these key interactions is fundamental for structure-based drug design. It allows for the rational modification of the ligand to enhance its binding affinity and selectivity. For example, if a specific hydrogen bond is identified as being crucial for binding, modifications to the ligand that strengthen this interaction could lead to a more potent compound.
| Putative Interacting Residue Type | Potential Interaction with this compound |
| Polar (e.g., Ser, Thr, Asn, Gln) | Hydrogen bonding with the morpholine group. |
| Aromatic (e.g., Phe, Tyr, Trp) | π-π stacking with the benzothiazole ring. |
| Charged (e.g., Asp, Glu, Lys, Arg) | Electrostatic interactions. |
| Hydrophobic (e.g., Leu, Val, Ile, Ala) | Hydrophobic interactions with the benzothiazole core. |
| Carbonyl-containing (backbone or side chain) | Potential for halogen bonding with the bromine atom. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capabilities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would be instrumental in predicting the activity of novel analogues and in providing insights into the structural features that are important for their biological effect.
Selection of Molecular Descriptors and Development of Statistical Models
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be broadly categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, constitutional descriptors).
3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., steric parameters, surface area, volume).
Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.
For a series of analogues of this compound, relevant descriptors would be calculated to capture the variation in their structures. For example, descriptors related to hydrophobicity, electronic distribution, and steric bulk would likely be important.
Once the descriptors are calculated, a statistical model is developed to correlate them with the observed biological activity. Common statistical methods used in QSAR include:
Multiple Linear Regression (MLR): A method for modeling the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR techniques that use steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) as descriptors.
The development of a robust QSAR model allows for the prediction of the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
| Descriptor Class | Examples | Relevance to this compound Analogues |
| Topological | Wiener index, Randic index | Describes molecular branching and size. |
| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the electronic distribution and reactivity of the molecule. |
| Steric | Molar refractivity, van der Waals volume | Pertains to the size and shape of the molecule and its substituents. |
| Hydrophobic | LogP | Quantifies the lipophilicity, which is important for membrane permeability and binding to hydrophobic pockets. |
Validation of QSAR Models and Derivation of Predictive Structural Insights
The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Validation is typically performed using both internal and external methods:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model using the training set data.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive r-squared (r²_pred) is a common metric for external validation.
A validated QSAR model can provide valuable structural insights into the features that govern the biological activity of the compounds. For example, the coefficients of the descriptors in an MLR equation can indicate whether a particular property has a positive or negative impact on the activity. In 3D-QSAR models like CoMFA and CoMSIA, the results are often visualized as contour maps, which highlight the regions in space where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity.
For the this compound scaffold, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent enhances activity, or that placing a hydrogen bond donor at a specific position is beneficial. These insights are invaluable for guiding the iterative process of lead optimization in drug discovery.
| Validation Parameter | Description |
| R² (Coefficient of Determination) | A measure of how well the model fits the training data. |
| q² (Cross-validated R²) | An indicator of the model's internal predictive ability. |
| r²_pred (Predictive R²) | A measure of the model's ability to predict the activity of an external test set. |
| Standard Error of Estimate | A measure of the accuracy of the predictions. |
Based on the available scientific literature, a detailed analysis of the specific compound this compound according to the requested outline cannot be fully provided. Extensive searches did not yield specific in vitro or in silico studies, such as enzyme inhibition, receptor binding assays, or cellular modulation assays, for this exact molecule.
The provided search results contain information on various other benzothiazole derivatives and related compounds, but not on this compound itself. Therefore, populating the requested sections with scientifically accurate and specific data for this particular compound is not possible at this time.
To provide a comprehensive article as per the user's request, dedicated research studies focusing on this compound would be required.
Molecular Mechanisms of Action and Biological Target Interactions in Vitro and in Silico Studies
Structure-Activity Relationship (SAR) Studies of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole and its Analogs
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how modifications to a chemical structure affect its biological potency and selectivity. For this compound, the SAR can be systematically dissected by examining the contribution of its three primary components: the bromo-substituent, the morpholine (B109124) ring, and the benzothiazole (B30560) core.
Influence of the Bromo-Substituent on Potency, Selectivity, and Biological Profile
The introduction of a halogen atom, such as bromine, into a bioactive scaffold can significantly modulate its pharmacological profile. The bromo-substituent at the 4-position of the benzothiazole ring in the title compound is expected to influence its activity through several mechanisms, including steric, electronic, and hydrophobic effects.
Halogens, particularly bromine and chlorine, are known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. This increased lipid solubility can be critical for compounds targeting the central nervous system or for improving oral bioavailability. Furthermore, the electron-withdrawing nature of the bromine atom can alter the electron density of the benzothiazole ring system, potentially influencing its interaction with target proteins. nih.gov
A key contribution of halogen substituents is their ability to form halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on the biological target, such as a carbonyl oxygen or an aromatic ring. acs.orgacs.org This specific interaction can enhance binding affinity and selectivity for the target protein. Studies on various heterocyclic compounds have demonstrated that the position and nature of the halogen substituent are critical for activity. For instance, in a series of benzothiazole amidines with antiproliferative effects, halogen substitution was a key feature in their interaction with DNA. nih.gov
The table below illustrates the effect of different substituents, including halogens, on the biological activity of exemplary benzothiazole analogs, highlighting the importance of the bromo group in modulating potency.
Table 1: Effect of Benzene (B151609) Ring Substituents on the Activity of Benzothiazole Analogs
| Analog Structure | Substituent (R) | Biological Activity (Example) | Reference Finding |
|---|---|---|---|
![]() | -H (Unsubstituted) | Baseline Activity | Unsubstituted analogs often serve as a baseline for comparing the effects of various functional groups. |
![]() | -Br (Bromo) | Enhanced Potency | In several series of benzothiazole derivatives, bromo-substitution has been linked to increased antiproliferative or antimicrobial activity. researchgate.netmdpi.com |
![]() | -Cl (Chloro) | Potent Activity | Chloro-substituents often confer similar or slightly different potency compared to bromo groups, influencing lipophilicity and potential for halogen bonding. mdpi.com |
![]() | -NO2 (Nitro) | Variable Activity | Electron-withdrawing groups like nitro can significantly alter electronic properties, with studies showing that a nitro group at the C-6 position can increase antiproliferative activity. nih.govnih.gov |
Contribution of the Morpholine Ring to Molecular Recognition and Binding Efficacy
The morpholine ring, attached at the 2-position of the benzothiazole core, is a "privileged structure" in medicinal chemistry. nih.gov Its inclusion in drug candidates is often associated with favorable physicochemical and pharmacokinetic properties. taylorandfrancis.comresearchgate.net Morpholine is a saturated heterocycle containing both an ether linkage and a secondary amine (in its parent form) or a tertiary amine when substituted, as in the title compound.
The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a biological target. acs.org This contributes to the binding affinity and specificity of the molecule. The nitrogen atom, being weakly basic, can improve aqueous solubility and may be protonated at physiological pH, potentially forming ionic interactions. acs.org
Table 2: Impact of the C-2 Amino Moiety on Benzothiazole Activity
| Analog Structure | C-2 Substituent | General Contribution to Activity | Reference Finding |
|---|---|---|---|
![]() | Morpholine | Favorable Pharmacokinetics, H-Bond Acceptor | The morpholine ring is known to improve solubility, metabolic stability, and can form key hydrogen bonds, often enhancing potency. nih.govresearchgate.net |
![]() | Piperidine | Increased Lipophilicity | Replacement with piperidine can increase lipophilicity but may alter the binding mode due to the absence of the oxygen atom. SAR studies show this can lead to decreased activity in some cases. researchgate.net |
![]() | Piperazine | Additional Interaction Site | The second nitrogen atom in piperazine offers an additional site for substitution or interaction, which can be exploited to modulate activity and selectivity. researchgate.net |
![]() | Pyrrolidine | Altered Ring Strain and Conformation | The five-membered pyrrolidine ring has a different conformation and steric profile compared to the six-membered morpholine, which can significantly impact binding efficacy. nih.gov |
Importance of the Benzothiazole Core for Scaffold Stability and Bioactivity
The benzothiazole ring system is a bicyclic heteroaromatic structure that serves as the central scaffold for the title compound. This core is not merely an inert linker but plays an active role in the molecule's biological activity. nih.govtandfonline.com Benzothiazoles are considered privileged scaffolds due to their presence in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netjchemrev.comrjptonline.org
The rigid and planar nature of the benzothiazole ring provides a stable framework that minimizes conformational flexibility, which is often advantageous for high-affinity binding to a biological target. mdpi.com The extended π-electron system of the benzothiazole core allows for non-covalent interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. researchgate.net
Table 3: Comparison of Bioisosteric Heterocyclic Cores
| Core Structure | Name | Key Features | Reference Finding |
|---|---|---|---|
![]() | Benzothiazole | Rigid, planar, π-system, H-bond acceptors (N, S) | A versatile and stable scaffold associated with a wide range of biological activities. nih.govjchemrev.com |
![]() | Benzimidazole | Contains two nitrogen atoms, can act as H-bond donor and acceptor | Often compared to benzothiazoles; differences in heteroatom composition can lead to altered activity and selectivity. nih.gov |
![]() | Benzoxazole | Contains an oxygen heteroatom instead of sulfur | The change from sulfur to oxygen alters the size, electronics, and bond angles of the five-membered ring, which can diminish or enhance activity depending on the target. nih.gov |
![]() | Indole | Lacks the second heteroatom in the five-membered ring | A common scaffold in bioactive molecules, but with different electronic and hydrogen bonding properties compared to benzothiazole. |
Effects of Positional Isomerism and Substituent Modifications on Biological Activity
The specific placement of substituents on the benzothiazole scaffold is a critical determinant of biological activity. Positional isomerism, which involves moving a substituent to a different position on the ring, can lead to dramatic changes in potency and selectivity by altering the molecule's shape, electronic distribution, and how it presents its interactive functional groups to the target.
In the case of this compound, the bromine is at the C-4 position. Shifting this bromo group to other positions, such as C-5, C-6, or C-7, would create distinct isomers with different biological profiles. Literature on substituted benzothiazoles consistently shows that the substitution pattern on the benzene portion of the scaffold is key to modulating activity. nih.govbenthamscience.com For example, studies on certain benzothiazole derivatives found that substituents at the C-6 position were particularly important for anticancer activity, while others found C-7 substitution to be optimal for different targets. benthamscience.commdpi.com
Table 4: Influence of Bromo-Substituent Position on Benzothiazole Activity
| Compound Type | Position of Bromo Group | Potential SAR Implication | Reference Finding |
|---|---|---|---|
| 4-Bromo-benzothiazole analog | C-4 | Steric hindrance near the ring junction may influence the overall planarity and interaction with the target. | The position of substituents dictates the molecule's shape and interaction capabilities. |
| 5-Bromo-benzothiazole analog | C-5 | Alters the electronic distribution across the benzene ring differently than a C-4 or C-6 substituent. | Positional isomerism is a key factor in determining the biological activity of heterocyclic compounds. nih.gov |
| 6-Bromo-benzothiazole analog | C-6 | This position is frequently modified in SAR studies and is often found to be crucial for various biological activities, including anticancer effects. | Literature on benzothiazole derivatives reveals that substitution on the C-2 and C-6 positions is often responsible for a variety of biological activities. benthamscience.com |
| 7-Bromo-benzothiazole analog | C-7 | Substitution at this position can also confer significant activity, with some studies showing it to be optimal for inhibiting specific enzymes or receptors. | Studies on RXRα antagonists showed that substituents at C-6 led to better inhibitory activities than those at C-7. mdpi.com |
Emerging Applications and Future Research Directions
Potential as Chemical Probes for Biological Systems and Diagnostic Tools
The benzothiazole (B30560) nucleus is present in compounds that serve as imaging agents and fluorescent markers. mdpi.comijbpas.com This intrinsic property suggests that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole could be developed into a chemical probe for biological systems. The electron-rich benzothiazole core can exhibit fluorescence, which may be modulated by its substituents. The morpholine (B109124) group can influence the compound's solubility and cellular uptake, while the bromine atom provides a site for conjugation to biomolecules or targeting ligands.
Future research could focus on tuning the photophysical properties of this scaffold. By replacing the bromine atom with fluorophores or other reporter groups, it may be possible to create probes for specific cellular components or to monitor biological processes in real-time. Given that some benzothiazole derivatives are used as agents for imaging β-amyloid plaques associated with neurological diseases, exploring the potential of this compound and its derivatives in neuroimaging is a viable research avenue. ijbpas.com
Role as a Scaffold in Advanced Materials Science and Functional Molecule Design
In materials science, benzothiazole derivatives have found applications in the development of dyes, polymers, and electroluminescent devices. mdpi.commdpi.com The this compound molecule is a particularly valuable building block, or scaffold, for creating advanced functional materials. The bromine atom at the 4-position is a key reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. vulcanchem.com
These synthetic strategies allow for the precise installation of a wide array of functional groups, enabling the construction of complex molecules with tailored electronic and optical properties. For instance, coupling with aromatic boronic acids (Suzuki reaction) could yield extended π-conjugated systems suitable for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). mdpi.com The morpholine moiety can enhance the solubility and processability of these materials, which is often a challenge in materials science.
Development as Reagents in Analytical Chemistry and Sensor Technologies
The inherent fluorescence of the benzothiazole core also positions this compound as a candidate for the development of chemical sensors. The principle behind such sensors often involves a change in fluorescence intensity or wavelength upon binding of the sensor molecule to a specific analyte.
The synthetic versatility of the 4-bromo substituent is critical in this context. It allows for the attachment of specific recognition units or receptors designed to bind to target analytes, such as metal ions, anions, or biologically relevant small molecules. The morpholine group could be modified to fine-tune the sensor's selectivity and its solubility in different analytical media. Future work could involve creating a library of derivatives from this parent compound and screening them for sensing applications in environmental monitoring or clinical diagnostics.
Green Chemistry Approaches in the Sustainable Synthesis and Derivatization of Benzothiazoles
The increasing emphasis on environmental sustainability has driven the development of green chemistry approaches for the synthesis of heterocyclic compounds. researchgate.net Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions or the use of toxic reagents and metal catalysts. researchgate.net Recent advancements have focused on more eco-friendly protocols. mdpi.com
These green methods, which are applicable to the synthesis of this compound and its derivatives, include microwave-assisted synthesis, the use of water or other benign solvents, and the application of recyclable catalysts. mdpi.commdpi.com Such approaches not only reduce the environmental impact but also often lead to shorter reaction times and higher yields. mdpi.comresearchgate.net
| Method | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | MW irradiation, various catalysts | Rapid reaction times, improved yields | mdpi.com |
| Visible Light-Mediated Synthesis | Visible light, photosensitizer | Uses a renewable energy source, mild conditions | researchgate.net |
| Succinimide-N-sulfonic acid (SuSA) Catalysis | SuSA, solvent-free or acetonitrile | Efficient, green, and recyclable acidic catalyst | mdpi.com |
| H₂O₂/HCl System | H₂O₂/HCl in ethanol | Room temperature, short reaction time (1h) | researchgate.net |
| Laccase-Catalyzed Synthesis | Commercial laccases | Biocatalysis, environmentally friendly | mdpi.com |
Challenges and Opportunities in the Ongoing Research of Substituted Benzothiazoles
Despite the immense potential of substituted benzothiazoles, several challenges remain. One significant hurdle is achieving regioselectivity during the functionalization of the benzene (B151609) ring. The synthesis of specific isomers can be complex and may require multi-step procedures. mdpi.com Furthermore, the poor solubility of some benzothiazole derivatives in common solvents can complicate their purification and application. researchgate.net
However, these challenges present significant opportunities for innovation. The development of novel catalytic systems could provide better control over selectivity. mdpi.com There is a vast chemical space of substituted benzothiazoles that remains unexplored, offering the potential to discover new compounds with unique biological activities or material properties. The integration of computational chemistry and machine learning can accelerate the design and prediction of properties for new derivatives, guiding synthetic efforts toward molecules with the highest potential. The opportunity to develop multifunctional agents—single molecules with multiple therapeutic or technical functions—is particularly promising. nih.gov
Future Directions for Investigating the Chemical Biology and Synthetic Utility of this compound
The future for this compound is rich with possibilities in both chemical biology and synthetic chemistry.
Chemical Biology: A primary future direction is the systematic screening of this compound and its derivatives against a wide range of biological targets. Given the known anticancer, antimicrobial, and anti-inflammatory activities of other benzothiazoles, this molecule represents a promising starting point for drug discovery programs. nih.govbenthamdirect.com Investigating its potential as a fluorescent probe for live-cell imaging could provide valuable tools for biological research. Structure-activity relationship (SAR) studies will be crucial to identify the structural features necessary for potent and selective biological activity.
Synthetic Utility: The true synthetic power of this compound lies in the reactivity of its bromine atom. This site allows for the creation of a diverse library of analogues through various cross-coupling reactions. This approach enables a systematic exploration of how different substituents at the 4-position affect the compound's properties. Such a library could be invaluable for developing new therapeutic agents, advanced materials, or chemical sensors.
| Reaction Type | Reagents | Potential Functional Group Introduced | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | (Hetero)aryl groups | Extended π-systems for materials, SAR studies |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | Fluorescent probes, molecular wires |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted amino groups | Modulating biological activity and solubility |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, vinyl, aryl groups | Functional materials, complex molecule synthesis |
| Heck Coupling | Alkenes, Pd catalyst | Alkenyl groups | Polymer building blocks, probes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, brominated benzothiazole intermediates can react with morpholine under reflux conditions in ethanol or THF, catalyzed by bases like K₂CO₃. Reaction optimization includes controlling temperature (70–100°C) and stoichiometric ratios (1:1.2 benzothiazole:morpholine) to maximize yield . Characterization involves NMR (¹H/¹³C), IR (to confirm C-Br and morpholine C-O-C stretches), and elemental analysis .
Q. How is structural purity validated for this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and crystallinity. For example, SC-XRD analysis of analogous bromophenyl-thiazoles revealed bond angles (e.g., C-S-C ~92°) and Br···π interactions influencing packing . Complementary techniques include HPLC (purity >95%) and mass spectrometry (ESI-MS for molecular ion peaks) .
Q. What spectroscopic techniques resolve conflicting data in characterization?
- Methodology : Discrepancies in elemental analysis (e.g., C/H/N ratios) are addressed by cross-validating with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC/HMBC). For example, ambiguous NOE signals in thiazole derivatives were resolved via HMBC correlations to confirm substituent positions .
Advanced Research Questions
Q. How do solvent and catalyst choices impact reaction efficiency in synthesis?
- Methodology : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine, while Pd-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl groups. For brominated thiazoles, Knoevenagel condensation in ethanol/acetic acid (4:1 v/v) at 80°C improved yields by 20% compared to DCM . Kinetic studies (via in situ FTIR) can track intermediate formation .
Q. What computational tools predict biological activity of derivatives?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like COX-2 or α-glucosidase. For example, 4-bromo-thiazole derivatives showed ΔG values of −8.2 kcal/mol against COX-2, correlating with anti-inflammatory activity in vitro . QSAR models using Hammett constants (σ) and logP values predict substituent effects on bioavailability .
Q. How do structural modifications alter SAR in anticancer studies?
- Methodology : Replacing the bromine atom with electron-withdrawing groups (e.g., NO₂) increases cytotoxicity (IC₅₀ from 12 μM to 5 μM in MCF-7 cells). Morpholine ring substitution with piperazine improves solubility but reduces membrane permeability, as shown in Caco-2 assays .
Q. What strategies resolve contradictions in biological assay data?
- Methodology : Conflicting IC₅₀ values (e.g., ±15% variability) are addressed by standardizing assay conditions (e.g., ATP levels in MTT assays) and using orthogonal methods (e.g., caspase-3 activation for apoptosis). Dose-response curves with Hill slopes >1.5 indicate cooperative binding .
Q. How are crystallographic data used to validate DFT-optimized structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












